molecular formula C11H13BrN2O4 B8090778 (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate

Cat. No.: B8090778
M. Wt: 317.14 g/mol
InChI Key: JQAIBLZGPQVARZ-FVGYRXGTSA-N
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Description

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate is a chemical compound that features a pyrrolidine ring attached to a brominated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position.

    Formation of Pyrrolidine Derivative: The brominated pyridine is then reacted with pyrrolidine to form the desired pyrrolidine derivative.

    Oxalate Formation: Finally, the pyrrolidine derivative is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the pyrrolidine ring.

Scientific Research Applications

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of pyrrolidine derivatives on biological systems.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate involves its interaction with specific molecular targets. The pyrrolidine ring and brominated pyridine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine: The parent compound without the oxalate salt.

    (S)-3-chloro-5-(pyrrolidin-2-yl)pyridine oxalate: A similar compound with a chlorine atom instead of bromine.

    (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine hydrochloride: The hydrochloride salt of the compound.

Uniqueness

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate is unique due to the presence of the oxalate salt, which can influence its solubility, stability, and reactivity. The bromine atom also provides distinct chemical properties compared to other halogenated derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;3-1(4)2(5)6/h4-6,9,12H,1-3H2;(H,3,4)(H,5,6)/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAIBLZGPQVARZ-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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